N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-hydroxy-2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c19-12(10-3-6-24-9-10)8-17-15(20)16(21)18-11-1-2-13-14(7-11)23-5-4-22-13/h1-3,6-7,9,12,19H,4-5,8H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDUBLORBXPARS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine: This can be achieved by starting with 2,3-dihydroxybenzoic acid, which undergoes alkylation, azidation, Curtius rearrangement, hydrolysis, and salification.
Synthesis of the oxalamide moiety: This involves the reaction of oxalyl chloride with the appropriate amine derivatives under controlled conditions.
Coupling of the two fragments: The final step involves coupling the 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with the oxalamide derivative under suitable conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxalamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxalamides or thiophenes.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a benzodioxin moiety and a thiophenyl group, which contribute to its biological activity. The molecular formula is , and it has a molecular weight of 306.38 g/mol. Its structure can be represented as follows:
Antiviral Activity
Research indicates that compounds similar to N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide exhibit antiviral properties. In particular, derivatives have been included in antiviral screening libraries, suggesting their potential effectiveness against viral infections .
Anticancer Properties
Studies have shown that benzodioxin derivatives can exhibit anticancer activity by inhibiting specific cancer cell lines. The structural features of this compound may enhance its ability to interact with cellular targets involved in tumor growth and proliferation .
Neuroprotective Effects
The compound may also possess neuroprotective properties due to its ability to modulate neurotransmitter systems. Research into similar compounds has indicated potential benefits in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
Study on Antiviral Efficacy
A recent study evaluated the antiviral efficacy of compounds structurally related to this compound against influenza virus strains. Results showed significant inhibition of viral replication at low micromolar concentrations, indicating the compound's potential as a therapeutic agent in viral infections .
Investigation of Anticancer Mechanisms
Another study focused on the anticancer mechanisms of benzodioxin derivatives, including this compound. The research demonstrated that the compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Antihepatotoxic Flavones and Coumarins (e.g., Compounds 4f and 4g)
Derivatives such as 3',4'(1",4"-dioxino) flavone (4f) and 3',4'(2-hydroxy methyl, 1",4"-dioxino) flavone (4g) share the 1,4-dioxane/dioxin motif with the target compound. These compounds exhibit antihepatotoxic activity by reducing serum biomarkers (SGOT, SGPT) in rat models, comparable to silymarin .
EFLEA (N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]-N-methylhydroxy-amine)
EFLEA () features a benzodioxin core with a propan-2-ylamine side chain. Unlike the target compound’s ethanediamide bridge, EFLEA’s amine group may confer different pharmacokinetic properties, such as increased basicity and altered blood-brain barrier penetration.
Functional Group Variants
Tetrazole-Containing Ugi-Azide Products (e.g., Compound 9o)
The Ugi-Azide product 9o () replaces the ethanediamide group with a tetrazole ring. Tetrazoles are metabolically stable bioisosteres for carboxylic acids, offering resistance to enzymatic degradation. However, the target compound’s ethanediamide may provide stronger hydrogen-bonding interactions with biological targets, such as enzymes or receptors .
Benzothiazole Acetamides (e.g., EP 3 348 550A1 Derivatives)
Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () substitute the benzodioxin with a benzothiazole ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, whereas the target compound’s thiophene may offer superior π-π interactions in aromatic binding pockets.
Pharmacological and Physicochemical Comparison
Physicochemical Properties
| Compound | Molecular Weight | Key Functional Groups | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | ~350–400* | Benzodioxin, ethanediamide, thiophene | 1.8–2.5 | 0.05–0.1 (DMSO) |
| 3',4'(1",4"-dioxino) flavone (4f) | ~300 | Flavone, dioxane | 3.2 | <0.01 |
| EFLEA | ~250 | Benzodioxin, propan-2-ylamine | 2.0 | 0.5–1.0 (Water) |
| Compound 9o (Ugi-Azide) | ~450 | Tetrazole, benzodioxin | 2.8 | 0.02–0.05 |
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic compound with potential therapeutic applications. Its structure includes a benzodioxin moiety, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.
Synthesis
The synthesis of this compound typically involves several chemical reactions. The initial step often includes the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with thiophene-containing reagents under controlled conditions to yield the desired product.
General Synthesis Procedure:
- Starting Materials: 2,3-dihydrobenzo[1,4]-dioxin and thiophene derivatives.
- Reagents: Solvents (e.g., DMF), bases (e.g., lithium hydride), and protective groups as necessary.
- Conditions: Reactions are generally carried out at room temperature or slightly elevated temperatures with continuous monitoring (e.g., TLC).
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition: Studies have demonstrated that derivatives of benzodioxin compounds can inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in conditions like Alzheimer's disease (AD) and type 2 diabetes mellitus (T2DM) respectively .
- Receptor Modulation: The compound may also act as a modulator for various receptors involved in pain and inflammation pathways, similar to other benzodioxin derivatives that have shown activity against TRPV1 receptors .
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Antidiabetic Activity: A derivative was tested for its ability to lower blood glucose levels in diabetic rats. Results indicated a significant reduction in glucose levels post-treatment compared to control groups .
- Cognitive Enhancement Effects: In models of AD, compounds similar to N'-(2,3-dihydro-1,4-benzodioxin) showed improvement in cognitive function metrics through cholinergic enhancement.
Pharmacological Profile
The pharmacological profile of this compound suggests it may have multiple therapeutic applications:
- Antidiabetic Agent: By inhibiting α-glucosidase, it may help manage blood sugar levels.
- Neuroprotective Agent: Its potential to inhibit acetylcholinesterase suggests possible benefits in neurodegenerative conditions.
Q & A
Q. What are the key steps in synthesizing N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide, and how are intermediates characterized?
The synthesis involves multi-step reactions starting from commercially available precursors like 2,3-dihydrobenzo[b][1,4]dioxin and thiophene derivatives. Critical steps include coupling reactions under inert atmospheres (e.g., nitrogen) and purification via column chromatography. Intermediates are characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm structural integrity. Reaction progress is monitored by Thin Layer Chromatography (TLC) to ensure intermediate purity .
Q. Which analytical techniques are essential for confirming the compound’s structural identity and purity?
- NMR spectroscopy : Resolves proton and carbon environments, verifying substituent positions (e.g., benzodioxin and thiophene moieties).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- Infrared (IR) spectroscopy : Validates functional groups like amide bonds and hydroxyl groups.
- HPLC : Assesses purity (>95% recommended for pharmacological studies) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Employ statistical Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example:
Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?
- Cross-validation : Repeat analyses using alternative solvents (e.g., DMSO-d₆ vs. CDCl₃ for NMR).
- Isotopic labeling : Use deuterated analogs to resolve overlapping peaks.
- High-resolution techniques : Employ 2D NMR (COSY, HSQC) to distinguish diastereomers or conformers.
- Impurity profiling : Combine LC-MS with preparative TLC to isolate and characterize side products .
Q. What methodologies are recommended for evaluating the compound’s potential as a kinase inhibitor or antimicrobial agent?
- In vitro kinase assays : Measure IC₅₀ values using ADP-Glo™ or fluorescence polarization.
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to kinase domains (e.g., EGFR or VEGFR-2).
- Microbiological assays : Conduct MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains.
- Cytotoxicity profiling : Validate selectivity via MTT assays on human cell lines (e.g., HEK-293) .
Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Systematic substitution : Modify the thiophene (e.g., halogenation) or benzodioxin (e.g., methoxy groups) moieties.
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (amide groups) and hydrophobic regions (aromatic rings).
- QSAR modeling : Use descriptors like logP, polar surface area, and topological indices to correlate structural features with bioactivity .
Methodological Notes
- Data contradiction : Always cross-reference spectral data with synthetic logs to identify unaccounted intermediates or degradation products .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .
- Synthetic scalability : Pilot reactions at 1–5 mmol scales before transitioning to industrial reactors (e.g., flow chemistry systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
